2-Bromo-6-fluoropyridin-3-ol CAS 1256822-94-2 properties
2-Bromo-6-fluoropyridin-3-ol CAS 1256822-94-2 properties
An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2)
Abstract
This document provides a comprehensive technical overview of 2-Bromo-6-fluoropyridin-3-ol, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound (CAS 1256822-94-2) is limited in publicly accessible literature, this guide synthesizes available information, predictive data, and expert analysis of its structural analogues to offer valuable insights for research and development. We will explore its physicochemical properties, propose a logical synthetic pathway, analyze its chemical reactivity based on its functional groups, and discuss its potential applications as a key building block in the design of novel therapeutics and agrochemicals.
Core Molecular Profile and Physicochemical Properties
2-Bromo-6-fluoropyridin-3-ol is a trifunctionalized pyridine ring system. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group creates a versatile scaffold with a unique electronic and steric profile. The bromine at the C2 position serves as an excellent leaving group for cross-coupling reactions, the fluorine at C6 modulates the ring's electronics and metabolic stability, and the hydroxyl group at C3 provides a handle for further derivatization and influences the molecule's acidity and solubility.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 1256822-94-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₅H₃BrFNO | [2] |
| Molecular Weight | 191.99 g/mol | [2] |
| IUPAC Name | 2-Bromo-6-fluoropyridin-3-ol | N/A |
| Synonyms | 2-bromo-6-fluoro-3-hydroxypyridine, 6-Fluoro-3-hydroxy-2-bromopyridine | [4] |
| Predicted Boiling Point | 350.7 ± 37.0 °C at 760 mmHg | [8] |
| Predicted Density | 1.891 ± 0.06 g/cm³ | [8] |
| SMILES | OC1=CC=C(F)N=C1Br | [2] |
| InChIKey | DRIUDLUPZZLSBP-UHFFFAOYSA-N | [7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |
Plausible Synthetic Strategy
A specific, validated synthesis for 2-Bromo-6-fluoropyridin-3-ol is not detailed in readily available literature. However, based on established methodologies for the synthesis of related functionalized pyridines, a plausible multi-step synthetic route can be conceptualized. A common strategy involves the construction of the substituted pyridine ring, often starting from a precursor that allows for the sequential introduction of the required functional groups.
A logical approach would start from a suitable aminopyridine precursor, leveraging diazotization for fluorination and regioselective bromination.
Caption: Proposed synthetic workflow for 2-Bromo-6-fluoropyridin-3-ol.
Step-by-Step Methodology (Hypothetical Protocol):
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Diazotization of the Amino Precursor:
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Dissolve 2-Amino-6-bromo-3-hydroxypyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or an HF-Pyridine complex, at a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the intermediate diazonium salt. The choice of an anhydrous fluoride source like HF-Pyridine is often preferred to minimize side reactions. This step is analogous to procedures described for other fluoropyridine syntheses.[9]
-
-
Fluorination (Balz-Schiemann Reaction or variant):
-
The resulting diazonium salt is then gently warmed. The thermal decomposition of the diazonium tetrafluoroborate salt releases nitrogen gas and generates the desired 2-Bromo-6-fluoropyridin-3-ol.
-
The reaction mixture is then neutralized, and the product is extracted using a suitable organic solvent (e.g., ethyl acetate).
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Purification would be achieved via column chromatography on silica gel.
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Self-Validating System: Throughout this proposed synthesis, progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed data with the expected analytical profile described in Section 4.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Bromo-6-fluoropyridin-3-ol is governed by its three key functional groups. The interplay between these groups makes it a highly valuable and versatile building block.
Caption: Key reactivity pathways of 2-Bromo-6-fluoropyridin-3-ol.
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C2-Bromine Atom: The bromine atom is an excellent leaving group, making this position the primary site for modification via palladium-catalyzed cross-coupling reactions.[10] This allows for the straightforward introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern drug discovery.[11]
-
C3-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce ether or ester functionalities. Furthermore, the hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution, although the pyridine ring itself is electron-deficient.
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C6-Fluorine Atom: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution compared to bromine. This differential reactivity allows for selective chemistry at the C2 position. The high electronegativity of fluorine also lowers the pKa of the pyridine nitrogen, reducing its basicity, and can enhance metabolic stability and binding affinity in a final drug candidate.[10]
Analytical Characterization Profile (Expected)
While specific spectral data is not published, an analytical profile can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Three signals in the aromatic region (approx. 6.5-8.0 ppm).- One broad singlet for the hydroxyl proton (variable chemical shift, D₂O exchangeable).- The two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets due to H-H and H-F coupling. |
| ¹³C NMR | - Five distinct signals for the five carbon atoms of the pyridine ring.- The carbon bearing the hydroxyl group (C3) would be significantly downfield (approx. 150-160 ppm).- The carbons attached to the halogens (C2 and C6) will also be downfield, with their shifts influenced by both the halogen and their position relative to the nitrogen.- C-F coupling will be observable, resulting in splitting of the C6 signal and potentially smaller couplings to C5 and C4.[12][13] |
| Mass Spec (MS) | - A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |
| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- Characteristic C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. |
Applications in Drug Discovery and Development
Halogenated pyridines are privileged scaffolds in medicinal chemistry. 2-Bromo-6-fluoropyridin-3-ol serves as a valuable intermediate for building more complex molecules with potential therapeutic activity.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding to the target kinase.
-
Synthesis of Agrochemicals: The inclusion of fluorine in a molecule often enhances its biological activity and metabolic stability, properties that are highly desirable in the development of new herbicides, insecticides, and fungicides.[10]
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial hit compounds that bind to a biological target. The reactive handles then allow for the rapid elaboration of these fragments into more potent lead compounds.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Bromo-6-fluoropyridin-3-ol with comprehensive hazard data is not widely available.[3] Therefore, it must be handled with the precautions appropriate for related, potentially hazardous compounds.
-
General Hazards (Inferred from Analogues): Based on the SDS for compounds like 2-bromo-6-fluoropyridine and other halogenated pyridinols, this compound should be considered:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Always consult the most up-to-date Safety Data Sheet from your supplier before use and perform a thorough risk assessment.
Conclusion
2-Bromo-6-fluoropyridin-3-ol is a strategically functionalized heterocyclic compound with significant potential as an intermediate in synthetic chemistry. Its key features—a site for cross-coupling, a nucleophilic hydroxyl group, and a stabilizing fluorine atom—provide a powerful toolkit for the construction of complex molecular architectures. While a comprehensive, publicly available dataset on this specific molecule is sparse, this guide provides a robust framework based on fundamental chemical principles and data from analogous structures. This information should empower researchers to effectively incorporate this versatile building block into their synthetic and drug discovery programs.
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